molecular formula C12H16ClNO B1444914 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine CAS No. 1250683-69-2

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine

Cat. No.: B1444914
CAS No.: 1250683-69-2
M. Wt: 225.71 g/mol
InChI Key: RINJKFCZGGZKIF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine is a substituted phenethylamine derivative featuring a chloro substituent at the 5-position and a cyclopropylmethoxy group at the 2-position of the aromatic ring.

  • Electron-withdrawing effects: The 5-chloro substituent enhances the aromatic ring’s electron deficiency, influencing nucleophilic substitution reactivity .

Properties

IUPAC Name

1-[5-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJKFCZGGZKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine typically involves multiple steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.

    Cyclopropylmethoxy Group Introduction: The hydroxy group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Formation of Intermediate: The resulting compound is then subjected to a Grignard reaction with ethylmagnesium bromide to form the intermediate 1-(5-chloro-2-cyclopropylmethoxy-phenyl)-ethanol.

    Amination: The final step involves the conversion of the alcohol group to an amine group using reagents like thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The ethylamine side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

The table below compares key structural analogs, highlighting how substituents affect chemical and biological properties:

Compound Substituents Key Differences Biological Implications
1-(5-Chloro-2-methoxyphenyl)ethylamine 5-Cl, 2-OCH₃ Smaller methoxy group; lower steric hindrance Moderate receptor selectivity; faster metabolic clearance
1-(5-Bromo-2-chloro-phenyl)ethylamine 5-Br, 2-Cl Bromine’s larger atomic radius vs. chlorine Enhanced halogen bonding in receptor pockets; slower elimination
1-(5-Fluoro-2-isobutoxyphenyl)ethylamine 5-F, 2-OCH₂CH(CH₂)₂ Fluorine’s electronegativity; bulky isobutoxy group Improved bioavailability; potential CNS penetration
1-(5-Chloro-2,4-dimethoxyphenyl)ethylamine 5-Cl, 2,4-OCH₃ Additional methoxy group at 4-position Increased hydrophilicity; altered target engagement
1-(5-Chlorothiophen-2-yl)ethylamine Chlorothiophene ring (vs. benzene) Thiophene’s sulfur atom enhances π-π stacking Distinct pharmacokinetics; applications in enzyme inhibition

Halogen Effects on Reactivity and Bioactivity

  • Chlorine vs. Bromine : Bromine’s larger size and polarizability enhance halogen bonding in biological systems, as seen in 1-(5-Bromo-2-chloro-phenyl)-ethylamine’s prolonged receptor occupancy . Chlorine, being smaller, favors faster reaction kinetics in nucleophilic substitutions .
  • Fluorine : The 5-fluoro analog exhibits higher metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation .

Alkoxy Group Modifications

  • Cyclopropylmethoxy vs. This contrasts with the smaller methoxy group (higher solubility but lower target specificity) and bulkier isobutoxy (improved membrane penetration but reduced solubility) . Cyclopropane’s ring strain may confer unique reactivity in synthetic modifications, such as ring-opening reactions under acidic conditions .

Biological Activity

Overview

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine, also known by its CAS number 1250683-69-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chloro group and a cyclopropylmethoxy moiety, which may influence its interaction with biological targets. The presence of the ethylamine functional group suggests potential for amine-related interactions in biological systems.

Research indicates that compounds similar to 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine can interact with various receptors and enzymes:

  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic processes.

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties. For example, derivatives containing halogen substitutions (like chlorine) often enhance antibacterial activity. This suggests that 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine may possess similar properties, warranting further investigation.

Anticancer Potential

Research into related compounds indicates significant anticancer activity. For instance, pyrazole derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Given the structural similarities, it is plausible that this compound could exhibit comparable effects.

Case Studies

  • In Vitro Studies : A study involving the synthesis of various substituted phenyl ethylamines showed promising results in inhibiting cancer cell proliferation in models such as MCF-7 breast cancer cells. The introduction of halogen groups was linked to enhanced cytotoxicity .
  • Synergistic Effects : Research indicated that combining certain phenyl ethylamines with established chemotherapeutics like doxorubicin resulted in increased efficacy against cancer cells, suggesting a potential therapeutic avenue for 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine when used in combination therapies .

Comparative Analysis

CompoundActivityMechanism
1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylaminePotentially antimicrobial and anticancerReceptor modulation, enzyme inhibition
Pyrazole derivativesAnticancer, anti-inflammatoryInduction of apoptosis, cell cycle arrest
Similar halogenated compoundsAntimicrobialEnhanced binding affinity to bacterial targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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